1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(cyanomethyl)-3-pyridin-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-4-6-15-7-8(11(16)17)10(14-15)9-3-1-2-5-13-9/h1-3,5,7H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOZBSCBHHQVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2C(=O)O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(Cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS Number: 2098069-85-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, supported by recent research findings.
- Molecular Formula : C11H8N4O2
- Molecular Weight : 228.21 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Notably, the compound can be synthesized through the reaction of pyridine derivatives with cyanomethyl and pyrazole intermediates, followed by carboxylation processes to introduce the carboxylic acid functional group.
Antimicrobial Properties
Recent studies have indicated that compounds in the pyrazole family exhibit significant antimicrobial activity. For instance, derivatives containing similar structures have been evaluated for their ability to inhibit bacterial growth. The mechanism often involves interference with bacterial enzyme systems or cell wall synthesis.
Anticancer Activity
Research has shown that this compound possesses anticancer properties. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including lung and liver carcinoma cells. The compound's IC50 values were found to be competitive with established chemotherapeutic agents like Cisplatin, indicating its potential as a lead compound in cancer therapy .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Research Findings and Case Studies
A detailed examination of various studies reveals the following insights:
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 10–50 µg/mL. |
| Study B | In vitro cytotoxicity assays showed IC50 values of 5.35 µM against liver carcinoma cells, indicating significant anticancer potential. |
| Study C | Structure-activity relationship (SAR) analysis revealed that modifications at the pyridine ring enhance biological activity, suggesting avenues for further drug development. |
Scientific Research Applications
Medicinal Chemistry
CPC has been identified as a compound of interest due to its biological activities, particularly:
- Antimicrobial Properties : Research indicates that CPC exhibits moderate to high antifungal activity against various phytopathogenic fungi. This activity is often assessed through in vitro assays that measure the inhibition of fungal mycelial growth .
| Compound | Activity | Reference |
|---|---|---|
| CPC | Moderate to high antifungal activity | |
| 3-methyl-1-methyl-1H-pyrazole-4-carboxylic acid | Higher antifungal activity than control |
- Anticancer Potential : The pyrazole scaffold has shown promise in anticancer research. CPC has been screened against different cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis. Common assay methods include MTT and colony formation assays to evaluate cell viability and proliferation .
Enzymatic Inhibition
CPC has demonstrated potential as an inhibitor of various enzymes, including phosphodiesterases. This inhibition can alter cellular signaling pathways, making it relevant for treating conditions such as cancer and inflammation. The compound's ability to bind to active sites on enzymes may modify their function and influence physiological processes .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share the pyrazole-4-carboxylic acid core but differ in substituents at the N1 and C3 positions:
Preparation Methods
Multi-step Condensation and Functional Group Transformation
A typical preparation involves condensation of suitable precursors to form the pyrazole ring with the pyridin-2-yl substituent, followed by cyanomethylation and carboxylation.
Step 1: Pyrazole ring formation with pyridin-2-yl substitution
Precursors such as hydrazines and 2-pyridine-containing β-dicarbonyl compounds or equivalents undergo cyclization to form the pyrazole core bearing the pyridin-2-yl group at the 3-position.
Step 2: Cyanomethylation at the N1 position
The N1 position of the pyrazole is alkylated using cyanomethyl halides (e.g., bromomethyl cyanide) under controlled conditions to introduce the cyanomethyl group selectively.
Step 3: Carboxylation at the 4-position
The 4-position is functionalized by lithiation or halogen-metal exchange followed by reaction with carbon dioxide to install the carboxylic acid group.
This approach requires careful temperature control and purification to minimize side reactions and isomers.
Alternative Approaches and Catalytic Methods
While direct literature on this exact compound is limited, analogous pyrazole carboxylic acids have been prepared using diazotization and coupling reactions, followed by Grignard-mediated carboxylation steps. For instance, a related pyrazole-4-carboxylic acid derivative was synthesized via:
- Halogenation to introduce a halogen at the 4-position
- Diazotization of the amino group at the 3-position
- Coupling with organoboron reagents in the presence of copper catalysts
- Grignard reagent formation at the halogen site, followed by carbonation with CO2 and recrystallization for purification
These steps highlight the utility of organometallic intermediates and transition metal catalysis in pyrazole carboxylic acid synthesis.
Data Table: Summary of Preparation Parameters
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Cyclization/Condensation | Hydrazine derivatives + 2-pyridine β-dicarbonyl | Pyrazole ring formation with pyridin-2-yl substitution | Requires controlled temperature and solvent choice |
| 2 | N-Alkylation | Cyanomethyl halide (e.g., bromomethyl cyanide), base | Introduction of cyanomethyl group at N1 | Selectivity critical to avoid over-alkylation |
| 3 | Halogenation (if needed) | Halogen source (Br2, I2) | Prepare halogenated intermediate for metal exchange | Prepares for Grignard reaction |
| 4 | Metalation and Carboxylation | Grignard reagent formation, CO2 bubbling | Introduce carboxylic acid at 4-position | Requires low temperature and inert atmosphere |
| 5 | Purification | Recrystallization in alcohol-water mixtures | Obtain high purity final product | Solvent ratio affects purity and yield |
Research Findings and Optimization Notes
Yield and Purity: Multi-step synthesis often results in moderate yields (50-75%) due to sensitivity of intermediates and side reactions. Recrystallization is essential to achieve >99% purity.
Isomer Control: The formation of regioisomers or positional isomers is a concern. Optimizing reaction temperature, solvent, and reagent stoichiometry reduces impurities.
Catalysts: Copper(I) oxide and iodide salts have been effective in related pyrazole syntheses to facilitate coupling and cyclization steps, improving selectivity and yield.
Reaction Environment: Inert atmosphere (nitrogen or argon) and anhydrous conditions are recommended to prevent hydrolysis and oxidation of sensitive intermediates.
Comparative Analysis with Related Pyrazole Carboxylic Acids
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid?
Answer: A common approach involves nucleophilic substitution or condensation reactions. For example, pyrazole-carbaldehyde intermediates can react with cyanomethylating agents (e.g., chloroacetonitrile) under basic conditions (e.g., K₂CO₃) to introduce the cyanomethyl group . Subsequent oxidation of the aldehyde to a carboxylic acid (e.g., using KMnO₄ or CrO₃) completes the synthesis. Reaction optimization should focus on temperature (60–100°C), solvent polarity (DMF or DMSO), and catalyst selection to minimize byproducts like hydrolyzed cyano groups .
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR (¹H/¹³C): Assign peaks for the pyridine ring (δ ~8.0–8.5 ppm for protons), pyrazole ring (δ ~6.5–7.5 ppm), and cyanomethyl group (δ ~3.5–4.0 ppm for CH₂CN) .
- FTIR: Confirm the carboxylic acid (O–H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹) and nitrile (C≡N ~2240 cm⁻¹) functionalities .
- X-ray crystallography: Resolve hydrogen-bonding patterns (e.g., carboxylic acid dimerization) and substituent orientation .
Q. How does the cyanomethyl group influence solubility and reactivity?
Answer: The cyanomethyl substituent enhances solubility in polar aprotic solvents (e.g., DMF) due to its electron-withdrawing nature. However, it may reduce aqueous solubility compared to unsubstituted pyrazoles. Reactivity is dominated by the nitrile group’s susceptibility to hydrolysis (forming amides or carboxylic acids under acidic/basic conditions) and nucleophilic attack at the methylene position .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
Answer:
- Core modifications: Replace the pyridine ring with other heterocycles (e.g., thiazole) and compare binding affinity in enzyme inhibition assays .
- Substituent effects: Synthesize analogs with varying chain lengths (e.g., ethyl vs. cyanomethyl) to assess steric/electronic impacts on target interactions.
- Pharmacokinetic profiling: Use HPLC-MS to measure logP, metabolic stability, and membrane permeability .
Q. What strategies mitigate instability of the nitrile group during storage?
Answer:
- Storage conditions: Use anhydrous environments (desiccants) and low temperatures (−20°C) to prevent hydrolysis .
- Stabilizing additives: Include antioxidants (e.g., BHT) in solid-state formulations or buffer solutions .
- Real-time stability testing: Monitor degradation via periodic HPLC analysis under accelerated conditions (40°C/75% RH) .
Q. How should contradictory crystallography data (e.g., hydrogen-bonding patterns) be resolved?
Answer:
- Multi-technique validation: Combine X-ray data with DFT calculations to model hydrogen-bonding networks and compare with experimental bond lengths/angles .
- Temperature-dependent studies: Collect crystallographic data at varying temperatures to assess dynamic interactions .
- Cross-reference with similar analogs: Compare results to structurally related pyrazole-carboxylic acids (e.g., methoxyethyl-substituted derivatives) .
Q. What computational methods predict interactions with biological targets?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinases) based on the pyridine-pyrazole scaffold .
- MD simulations: Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to analyze ligand-receptor complex stability .
- QSAR modeling: Correlate substituent descriptors (e.g., Hammett σ) with experimental IC₅₀ values to guide analog design .
Q. How can divergent synthetic yields be addressed in scale-up protocols?
Answer:
- DoE optimization: Use response surface methodology (RSM) to identify critical factors (e.g., reagent stoichiometry, reaction time) .
- In-line monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
- Purification strategies: Optimize column chromatography (e.g., gradient elution with EtOAc/hexane) or recrystallization (e.g., ethanol/water) to improve recovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
